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Compound of Interest

Compound Name: 2-Furanacrolein

cat. No.: B3021440

An In-Depth Technical Guide to the Physical Properties of 3-(2-Furyl)acrolein

Abstract

B-(2-Furyl)acrolein, a heterocyclic aldehyde, serves as a pivotal intermediate in the synthesis of
complex organic molecules and finds applications in the flavor and fragrance industry.[1][2] Its
utility is intrinsically linked to its distinct physical and chemical properties. This guide provides a
comprehensive technical overview of these characteristics for researchers, scientists, and drug
development professionals. We will delve into its core physicochemical properties, detailed
spectroscopic signatures for identification and characterization, and its stability profile.
Furthermore, this document outlines standardized, field-proven protocols for the experimental
determination of these properties, emphasizing the causality behind methodological choices to
ensure accuracy and reproducibility.

Molecular Identity and Structure

B-(2-Furylacrolein, systematically named 3-(furan-2-yl)prop-2-enal, is an organic compound
featuring a furan ring conjugated with an unsaturated aldehyde.[3] This conjugated system is
the primary determinant of its chemical reactivity and spectroscopic properties.

Structure of B-(2-Furyl)acrolein

Table 1: Chemical Identifiers
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Identifier Value Source(s)
IUPAC Name 3-(furan-2-yl)prop-2-enal [3]

CAS Number 623-30-3 [3][4]
Molecular Formula C7HeO2 [41[5]
Molecular Weight 122.12 g/mol [11[31[5]
Canonical SMILES C1=COC(=C1)C=CC=0 [1][3]

VZIRCHXYMBFNFD-
InChl Key [3]
UHFFFAOYSA-N

| Synonyms | 2-Furanacrolein, 3-(a-Furyl)propenal, Furfurylideneacetaldehyde |[2][4][5] |

Core Physicochemical Properties

The physical state and solubility of B-(2-furyl)acrolein dictate its handling, formulation, and
reaction conditions. These properties are summarized below.

Table 2: Summary of Physical Properties
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Property Value Conditions Source(s)

White, yellow, or
light brown .

Appearance . Ambient [2]1[3][6]
crystalline

powder/needles.

Cinnamon-like, spicy, i
Odor Ambient [3]1[4][6]
green, woody.

48 -55°C (118 - 131

Melting Point R 760 mmHg [4115]
Boiling Point 135 °C (275 °F) at 14 mmHg [315]
143 °C (289 °F) at 37 mmHg [4]
Flash Point ~99 °C (210 °F) Closed Cup [4]
N Insoluble (<1 mg/mL )
Water Solubility Ambient [31[5][6]
at 20 °C)

| Solvent Solubility | Soluble in alcohol, ethanol; Sparingly soluble in Chloroform, Ethyl Acetate,
Methanol. | Ambient |[1][6][7] |

The observed range in melting point (48-55 °C) may be attributed to the presence of cis/trans
isomers or varying levels of purity.[4] The compound is generally encountered as the more
stable trans-isomer. Its boiling point is pressure-dependent, a critical consideration for
purification by distillation.[4][5] Being practically insoluble in water but soluble in common
organic solvents like ethanol allows for its straightforward extraction and use in non-aqueous
reaction media.[1][6]

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and structural
elucidation of 3-(2-furyl)acrolein.

Ultraviolet-Visible (UV-Vis) Spectroscopy
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The extended 1t-conjugated system, encompassing the furan ring and the a,3-unsaturated
aldehyde, gives rise to strong absorption in the UV region. Two primary electronic transitions
are expected:

e TU — T1* Transition: A high-intensity absorption band corresponding to the excitation of an
electron from a 1t bonding orbital to a 1t* antibonding orbital. For conjugated systems like
this, the Amax is typically above 200 nm.[8]

e n - 1* Transition: A lower-intensity absorption band at a longer wavelength, resulting from
the excitation of a non-bonding electron (from the carbonyl oxygen) to a 1* antibonding
orbital. This transition is characteristic of molecules containing a carbonyl group.[8]

The exact Amax is solvent-dependent, but the presence of these characteristic absorptions
provides definitive evidence of the conjugated carbonyl system.

Infrared (IR) Spectroscopy

The IR spectrum provides a molecular fingerprint based on vibrational frequencies of functional
groups. For B-(2-furyl)acrolein, the following characteristic absorption bands are diagnostic:

Table 3: Predicted IR Absorption Bands
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Wavenumber
(cm™)

~3100-3150

Functional Group

C-H (furan)

Vibration Type

Stretch

Significance

Indicates the furan
ring protons.

~2720, ~2820

C-H (aldehyde)

Stretch

A pair of bands
characteristic of an
aldehyde C-H bond
(Fermi doublet).[9]

~1660-1685

C=0 (carbonyl)

Stretch

The conjugated nature
of the aldehyde shifts
this peak to a lower
frequency than a

saturated aldehyde.[9]

~1620-1640

C=C (alkene)

Stretch

Confirms the
presence of the
carbon-carbon double
bond.

~1500-1580

C=C (furan ring)

Stretch

Aromatic ring

stretching vibrations.

| ~1000-1250 | C-O-C (furan) | Stretch | Characteristic of the ether linkage within the furan ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

* 'H NMR Spectroscopy: The proton NMR spectrum is highly informative. The aldehydic

proton (CHO) is expected to appear far downfield (6 9.5-9.7 ppm) as a doublet. The vinylic

protons (C=CH-CH=0) will appear as doublets of doublets in the  6.0-7.5 ppm region, with

coupling constants revealing their cis/trans geometry. The three protons on the furan ring will

exhibit characteristic shifts and couplings in the aromatic region (6 6.5-7.8 ppm).[10]
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e 13C NMR Spectroscopy: The carbon spectrum will show seven distinct signals. The carbonyl
carbon is the most deshielded, appearing around & 190-195 ppm. The carbons of the furan
ring and the double bond will resonate in the o 110-155 ppm range.

Stability and Reactivity Profile

Understanding the stability of 3-(2-furyl)acrolein is crucial for its safe handling, storage, and
application in synthesis.

Chemical Stability: As an aldehyde with a,3-unsaturation, it is susceptible to exothermic self-
condensation or polymerization reactions, which can be catalyzed by acids.[3][5]

» Sensitivity: The compound is sensitive to air and light.[4][5][7] Atmospheric oxygen can
cause autoxidation, first to peroxo acids and ultimately to the corresponding carboxylic acid
(B-(2-furyhacrylic acid).[5] This process is often autocatalytic and activated by light.[5]

e Incompatibilities: It may react exothermically with strong reducing agents, azo compounds,
dithiocarbamates, and nitrides.[5]

o Storage Recommendations: To maintain its integrity, 3-(2-furyl)acrolein should be stored in a
tightly sealed container in a cool (2-8°C), dry, and well-ventilated place, protected from light.
[4] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent
oxidation.

Standardized Experimental Protocols

The following protocols describe standardized methods for verifying the physical properties of
B-(2-furyl)acrolein.

Melting Point Determination (Capillary Method)

This protocol provides a reliable means to assess the purity of a solid sample. A sharp melting
range (typically < 2 °C) indicates high purity.

Methodology:

o Sample Preparation: Ensure the crystalline sample of 3-(2-furyl)acrolein is completely dry.
Finely crush a small amount of the solid into a powder.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/12174
https://cameochemicals.noaa.gov/chemical/20427
https://www.chemicalbook.com/ChemicalProductProperty_US_CB8450890.aspx
https://cameochemicals.noaa.gov/chemical/20427
https://amp.chemicalbook.com/ProductChemicalPropertiesCB0450889_EN.htm
https://cameochemicals.noaa.gov/chemical/20427
https://cameochemicals.noaa.gov/chemical/20427
https://cameochemicals.noaa.gov/chemical/20427
https://www.chemicalbook.com/ChemicalProductProperty_US_CB8450890.aspx
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021440?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small
amount of sample. Invert the tube and tap it gently on a hard surface or drop it down a long
glass tube to pack the sample tightly into the bottom. The sample height should be 2-3 mm.

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., Mel-
Temp or similar).

Heating: If the approximate melting point is known (~50 °C), rapidly heat the apparatus to
about 30 °C. Then, reduce the heating rate to 1-2 °C per minute to ensure thermal
equilibrium between the sample and the thermometer.

Observation: Record the temperature at which the first drop of liquid appears (T1) and the
temperature at which the entire sample becomes a clear liquid (T2). The melting range is Tz -
T2.

Workflow for Melting Point Determination

Spectroscopic Analysis Protocols

UV-Vis Spectroscopy

Solvent Selection: Choose a UV-grade solvent in which B-(2-furyl)acrolein is soluble and that
does not absorb in the region of interest (e.g., ethanol, cyclohexane).

Sample Preparation: Prepare a dilute solution (e.g., 10~% to 10—> M) to ensure the
absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

Analysis: Use a matched pair of quartz cuvettes. Fill one with the pure solvent (as a blank)
and the other with the sample solution. Scan a range from approximately 200 nm to 400 nm.

Data Interpretation: Identify the wavelength of maximum absorbance (Amax) and the
corresponding molar absorptivity (€).

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet): Mix ~1-2 mg of the dry sample with ~100-200 mg of dry,
spectroscopic-grade KBr powder. Grind the mixture thoroughly to a fine powder. Press the
powder into a transparent pellet using a hydraulic press.
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e Analysis: Place the pellet in the sample holder of the IR spectrometer. Record the spectrum,
typically from 4000 cm~* to 400 cm™1,

o Data Interpretation: Identify the key functional group frequencies as outlined in Table 3.
'H NMR Spectroscopy

e Solvent Selection: Choose a deuterated solvent in which the sample is soluble (e.g., CDCls,
Acetone-ds).

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the
deuterated solvent in an NMR tube. Ensure the solution is homogeneous.

o Analysis: Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher).

o Data Interpretation: Analyze the chemical shifts, integration (proton count), and multiplicity
(splitting patterns) to confirm the structure.

Applications in Research and Development

The physical properties of 3-(2-furyl)acrolein are directly relevant to its applications. Its distinct
spicy, cinnamon-like odor makes it a component in the flavor and fragrance industry.[6] More
significantly, its conjugated structure and reactive aldehyde group make it a versatile building
block in organic synthesis.[1] It can participate in various reactions, including Michael additions
and cyclizations, to form more complex heterocyclic structures that are scaffolds for
pharmaceuticals and specialty materials.[2][7] Its stability and solubility characteristics are
paramount for designing and optimizing these synthetic transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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